1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine
Overview
Description
1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine, also known as MNPP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine is still not fully understood. However, studies have suggested that it acts as a modulator of the GABAergic system, which is responsible for regulating neuronal excitability. 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has also been shown to interact with various neurotransmitter systems, including serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety and improve mood. 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has also been shown to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has several advantages for lab experiments. It is a highly potent and selective compound, which makes it an excellent tool for studying the effects of modulating the GABAergic system. However, 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is its potential as a tool for studying the GABAergic system and its role in various physiological and pathological processes. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective derivatives of 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine.
Scientific Research Applications
1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has potent anticonvulsant, antidepressant, and anxiolytic properties. It has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-7-4-17(5-8-19)23-12-14-24(15-13-23)21-16-18(22-10-2-3-11-22)6-9-20(21)25(26)27/h4-9,16H,2-3,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVVIJJXLKREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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